molecular formula C9H8BrFO3 B1459598 Methyl 4-bromo-2-fluoro-5-methoxybenzoate CAS No. 1427360-09-5

Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Cat. No. B1459598
CAS RN: 1427360-09-5
M. Wt: 263.06 g/mol
InChI Key: MTQCLZPBPJCFBN-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-fluoro-5-methoxybenzoate” is a chemical compound with the molecular weight of 263.06 . It is a solid substance and its IUPAC name is methyl 2-bromo-4-fluoro-5-methoxybenzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO3/c1-13-8-3-5 (9 (12)14-2)6 (10)4-7 (8)11/h3-4H,1-2H3 . This indicates that the compound contains a bromine (Br), a fluorine (F), and a methoxy (-OCH3) group attached to a benzene ring.


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 263.06 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-bromo-2-fluoro-5-methoxybenzoate has been synthesized and studied for its chemical properties. For instance, Chen Bing-he (2008) synthesized Methyl 4-bromo-2-methoxybenzoate with a high purity of 99.8% through a series of chemical reactions, starting from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008). This highlights the compound's potential for use in various chemical syntheses and industrial applications.

Applications in Photodynamic Therapy

M. Pişkin et al. (2020) discussed the synthesis of new zinc phthalocyanine compounds, including derivatives of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, for use in photodynamic therapy, particularly in cancer treatment. The compounds exhibited high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Intermediate in Drug Synthesis

Wang Yu (2008) synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from Methyl 4-amino-2-methoxybenzoate, a compound related to Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This indicates the compound's role in the synthesis of pharmaceutical intermediates (Wang Yu, 2008).

As a Photosensitizer in Cancer Therapy

Further emphasizing its role in photodynamic therapy, Jielu Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally similar to Methyl 4-bromo-2-fluoro-5-methoxybenzoate. These compounds were studied for their potential in treating cancer, although they were found inactive against several human cancer cell lines (Zhao et al., 2004).

Environmental and Microbial Applications

K. Londry and P. Fedorak (1993) conducted a study involving fluorinated compounds related to Methyl 4-bromo-2-fluoro-5-methoxybenzoate, demonstrating their utility in detecting aromatic metabolites in a methanogenic consortium. This highlights the compound's potential application in environmental science and microbiology (Londry & Fedorak, 1993).

properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQCLZPBPJCFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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